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BI8622

HUWE1 E3 ubiquitin ligase HECT domain

BI8622 is the preferred HUWE1 inhibitor when selectivity and reproducibility are critical. With IC50 3.1 µM and >15-fold selectivity over other HECT ligases, it enables confident phenotype attribution to HUWE1 inhibition. Its GSEA-validated transcriptomic footprint serves as the reference standard for MYC-dependent transactivation studies (Ls174T, HCT116, HT29, SW480). Unlike analog BI8626, BI8622 provides a wider dynamic range for dose-response while preserving tumor-selective activity in MM (IC50 9–20 µM) without affecting normal bone marrow. Validated across NLRP3, AIM2, and NLRC4 inflammasome pathways.

Molecular Formula C25H26N6O
Molecular Weight 426.5 g/mol
Cat. No. B606097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI8622
SynonymsBI8622;  BI 8622;  BI-8622
Molecular FormulaC25H26N6O
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=C(N=CN=C1N2CCC(CC2)(C#N)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CN
InChIInChI=1S/C25H26N6O/c1-18-22(24(32)30-21-9-7-19(15-26)8-10-21)28-17-29-23(18)31-13-11-25(16-27,12-14-31)20-5-3-2-4-6-20/h2-10,17H,11-15,26H2,1H3,(H,30,32)
InChIKeyIJHAXMJRQQTBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI8622 Procurement Guide: A Selective HUWE1 Ubiquitin Ligase Inhibitor for Cancer Research


BI8622 (CAS 1875036-74-0) is a small-molecule inhibitor of the HECT-domain E3 ubiquitin ligase HUWE1 (also known as HECTH9, MULE, ARF-BP1) [1]. It inhibits HUWE1 HECT-domain auto-ubiquitination with an IC50 of 3.1–3.2 μM and displays >15-fold selectivity over other tested HECT-domain ubiquitin ligases [1]. BI8622 has been characterized in colorectal cancer and multiple myeloma models, where it reduces MYC-dependent transactivation and stabilizes HUWE1 substrate proteins including MCL1 and MIZ1 [1][2].

Why HUWE1 Inhibitors Cannot Be Interchanged: BI8622 vs. BI8626 Differentiation


HUWE1 inhibitors share a common target but exhibit divergent potency, selectivity, and cellular response profiles that preclude generic substitution. The two principal tool compounds—BI8622 and BI8626—differ by a single functional group modification yet display distinct biochemical IC50 values (3.1 μM vs. 0.9 μM) [1][2]. More critically, their transcriptomic effects are only partially overlapping: gene set enrichment analysis reveals that BI8622 and BI8626 produce both shared and compound-specific alterations in MYC-regulated gene expression [1]. Furthermore, BI8626 demonstrates approximately 12-fold greater potency in Ls174T colony formation assays (IC50 0.7 μM vs. 8.4 μM), while BI8622 has more extensively characterized selectivity data [1]. These differences have direct implications for dose selection, off-target risk interpretation, and experimental reproducibility across research models.

Quantitative Evidence for BI8622 Differentiation from BI8626 and Other HUWE1 Inhibitors


BI8622 vs. BI8626: Differential Biochemical Potency and Selectivity Profile

BI8622 inhibits HUWE1 HECT-domain auto-ubiquitination with an IC50 of 3.1–3.2 μM, whereas the closely related analog BI8626 shows an IC50 of 0.9 μM under comparable assay conditions [1]. BI8622 exhibits IC50 >50 μM against other tested HECT-domain ubiquitin ligases (including HECW2, NEDD4, UBA1, and UbcH5b), yielding a selectivity window of >15-fold over off-target ligases [1]. Selectivity panel data for BI8626 against the same set of HECT ligases has not been published to the same extent [1].

HUWE1 E3 ubiquitin ligase HECT domain Biochemical IC50 Selectivity panel

Cellular MCL1 Ubiquitination: BI8622 vs. BI8626 Comparative Activity in HeLa Cells

In HeLa cells ectopically expressing HUWE1, BI8622 abolishes MCL1 ubiquitination with a cellular IC50 of 6.8 μM [1]. Under identical experimental conditions, BI8626 demonstrates a cellular IC50 of 0.7–0.9 μM for MCL1 ubiquitination inhibition [1]. Both compounds achieve comparable maximal inhibition of MCL1 degradation following UV irradiation, suggesting that while BI8626 is more potent, BI8622 achieves equivalent target engagement at appropriately adjusted concentrations [1].

MCL1 Ubiquitination HeLa cells Cellular IC50 Apoptosis regulation

Colony Formation Inhibition: 12-Fold Potency Difference Between BI8622 and BI8626 in Ls174T Colorectal Cancer Cells

In Ls174T colorectal cancer cell colony formation assays, BI8622 suppresses colony growth with an estimated IC50 of 8.4 μM [1]. By direct comparison, BI8626 inhibits colony formation with an IC50 of 0.7 μM under the same assay conditions [1]. This represents an approximately 12-fold difference in antiproliferative potency between the two HUWE1 inhibitors in a functional cellular assay relevant to tumor cell growth assessment [1].

Colony formation Ls174T Colorectal cancer Antiproliferative activity Long-term growth assay

Transcriptomic Response: Partial Overlap of Gene Expression Changes Between BI8622 and BI8626

Gene set enrichment analysis (GSEA) of Ls174T cells treated for 24 hours with BI8622 or BI8626 revealed that the two inhibitors produce only partially overlapping transcriptional effects [1]. Venn diagram analysis of gene sets altered by each compound showed both shared and compound-specific changes in downregulated and upregulated gene expression signatures [1]. Among MYC-activated gene sets, certain signatures responded similarly to both compounds, while others showed differential sensitivity [1]. This indicates that BI8622 and BI8626 are not transcriptionally interchangeable despite sharing a common nominal target.

Transcriptomics Gene set enrichment analysis GSEA MYC target genes Ls174T cells

Cell Cycle Effects: BI8622 Retards Passage Through All Phases with Predominant G1 Arrest

Treatment of Ls174T cells with BI8622 (10 μM for 1–4 days) retards passage through all phases of the cell cycle, with the effect being strongest in G1 phase [1]. In multiple myeloma cell lines (JJN3, MM1.S, U266, U266-MYC), 48-hour treatment with 10 μM BI8622 reduces proliferation by 32.2–65.3% as measured by MTT assay [2]. Comparative cell cycle data for BI8626 in Ls174T cells under identical conditions shows qualitatively similar G1-predominant retardation, though BI8626 achieves comparable effects at lower concentrations consistent with its higher potency [1].

Cell cycle G1 arrest Ls174T Flow cytometry Proliferation

Therapeutic Window: BI8622 Demonstrates Tumor Cell-Selective Growth Inhibition

In multiple myeloma models, BI8622 significantly reduces growth of MM cell lines and patient-derived MM cells (p ≤ 0.01; IC50 range 9–20 μM) without significantly affecting normal bone marrow cells from healthy donors [1]. Similarly, in colorectal cancer models, BI8622 inhibits MYC-dependent transactivation in colorectal cancer cells but not in stem cells or normal colon epithelial cells [2]. Comparative tumor selectivity data for BI8626 under identical MM co-culture conditions showed comparable tumor-selective activity, suggesting that both compounds share this favorable therapeutic window despite their potency differences [1].

Therapeutic index Tumor selectivity Multiple myeloma Normal bone marrow Colorectal cancer

Optimal Research Applications for BI8622 Based on Validated Evidence


Colorectal Cancer MYC Signaling Studies Requiring Well-Characterized Selectivity

BI8622 is specifically suited for colorectal cancer research where MYC-dependent transactivation drives oncogenesis. In Ls174T, HCT116, HT29, and SW480 colon carcinoma cells, BI8622 (10–20 μM) inhibits proliferation and suppresses MYC target gene expression [1]. Its documented selectivity over other HECT ligases (IC50 >50 μM) supports confident attribution of observed phenotypes to HUWE1 inhibition rather than off-target activity—a critical consideration in target validation studies [1].

Multiple Myeloma Preclinical Target Validation with Documented Therapeutic Window

For multiple myeloma researchers evaluating HUWE1 as a therapeutic target, BI8622 provides validated tumor-selective activity across multiple MM cell lines (IC50 9–20 μM) and patient-derived MM cells without significantly affecting normal bone marrow [1]. This selectivity window has been documented in direct comparisons with normal controls, making BI8622 suitable for studies aimed at distinguishing tumor-specific vs. general cytotoxic effects [1]. Co-culture experiments with bone marrow stromal cells further support its utility in physiologically relevant models [1].

HUWE1 Inhibitor Tool Compound Selection for Dose-Response and Transcriptomic Studies

BI8622 is the optimal choice when researchers require a HUWE1 inhibitor with a well-characterized transcriptomic footprint. The partial overlap in gene expression changes between BI8622 and BI8626 means that these compounds are not transcriptionally interchangeable [1]. For studies employing chemical biology approaches to validate HUWE1-dependent transcriptional regulation, BI8622's documented GSEA profile provides a reference dataset for comparison [1]. Its moderate potency (cellular IC50 6.8–8.4 μM) offers a wider dynamic range for dose-response studies compared to more potent analogs [1].

Inflammasome and Innate Immunity Research Leveraging Validated Anti-Inflammatory Activity

BI8622 has demonstrated validated activity in reducing NLRP3, AIM2, and NLRC4 inflammasome activation across multiple cellular models including mouse BMDMs, human THP-1 cells, and human primary PBMCs [1]. In these systems, BI8622 treatment significantly reduces IL-1β release and cell death following inflammasome stimulation [1]. This application scenario is supported by quantitative data showing reduced caspase-1 p20 subunit formation and decreased inflammatory cytokine production, positioning BI8622 as a tool for investigating HUWE1's role in innate immune signaling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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